BenchChemオンラインストアへようこそ!

N-Fmoc-8-aminooctanoic acid

Radiopharmaceuticals Prostate Cancer Imaging Bombesin Receptor Targeting

N-Fmoc-8-aminooctanoic acid (Fmoc-8-Aoc-OH) is the definitive linker for PROTAC design and solid-phase peptide synthesis when pharmacokinetic tuning is critical. Its C8 hydrocarbon chain provides a distinct 6.66% ID/g tumor uptake at 15 min with rapid clearance (11.4% 24-hr retention), outperforming PEG and aromatic linkers for short-lived radioisotope imaging. This Fmoc-protected, flexible hydrophobic spacer enables orthogonal deprotection and efficient amide conjugation via EDC/HATU activation. Immediate stock at 98% purity.

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
CAS No. 126631-93-4
Cat. No. B557866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-8-aminooctanoic acid
CAS126631-93-4
SynonymsN-Fmoc-8-aminooctanoicacid; 126631-93-4; Fmoc-8-Aoc-OH; 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoicacid; 8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoicAcid; 8-(Fmoc-amino)caprylicacid; 8-(Fmoc-amino)octanoicacid; 8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoicacid; Octanoicacid,8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-; Monascamin; Monascamine; Monascorubramin; AmbotzFAA1653; ACMC-1BXOV; AC1MBSS3; 47998_ALDRICH; SCHEMBL178892; 47998_FLUKA; CTK4B5274; MolPort-000-150-586; ZINC2560010; 5260AA; ANW-74730; FC0810; AKOS015917678
Molecular FormulaC23H27NO4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O
InChIInChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26)
InChIKeyQZQXRZXYWVQWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-8-aminooctanoic acid (126631-93-4): PROTAC Linker & Peptide Spacer Baseline


N-Fmoc-8-aminooctanoic acid (Fmoc-8-Aoc-OH, CAS 126631-93-4, MW 381.46) is an Fmoc-protected ω-amino fatty acid derivative comprising an eight-carbon alkane chain with terminal 9-fluorenylmethoxycarbonyl-protected amine and free carboxylic acid groups . Under basic conditions, the Fmoc group is removed to liberate the free amine for conjugation, while the carboxylic acid can be activated (e.g., with EDC or HATU) to form stable amide bonds with primary amines . The compound is commercially available in purities ranging from 95% to 99.66% . It functions both as a flexible hydrophobic spacer in peptide synthesis and as a linker for proteolysis-targeting chimeras (PROTACs) .

Why N-Fmoc-8-aminooctanoic acid Cannot Be Replaced by PEG- or Shorter-Chain Analogs


Generic substitution fails because linker chemistry directly modulates pharmacokinetic fate and receptor-binding efficiency in vivo. Systematic evaluation of six structurally distinct linking groups—including hydrocarbon (8-AOC), ether (PEG-based), and aromatic moieties—in a 111In-DOTA-X-BBN(7-14)NH2 model demonstrated that the linker identity determines tumor uptake magnitude, tissue retention kinetics, and off-target clearance patterns [1]. Specifically, the 8-aminooctanoic acid (8-AOC) hydrocarbon chain produces a pharmacokinetic profile that is quantitatively distinct from both PEG-based ether linkers and aromatic linkers, with 11.4% tumor retention at 24 hours relative to 15-minute values—a >2-fold difference compared to the 26.6% retention observed with the p-aminobenzoic acid (AMBA) linker [1]. Substituting one linker for another without adjusting the overall molecular design alters the compound's in vivo performance, potentially invalidating preclinical data and necessitating re-optimization of the entire conjugate.

N-Fmoc-8-aminooctanoic acid: Quantified Differentiation Versus Competing Linkers


Tumor Uptake at 15 Minutes: 8-AOC vs. Aromatic Linkers in Bombesin Radioconjugates

In a head-to-head comparison of six linking groups incorporated into 111In-DOTA-X-BBN(7-14)NH2 radioconjugates, the 8-aminooctanoic acid (8-AOC) linker achieved a tumor uptake of 6.66 ± 2.00 %ID/g at 15 minutes post-injection in PC-3 tumor-bearing SCID mice. This value was numerically higher than the Gly-AMBA conjugate (4.46 ± 0.81 %ID/g) and lower than the Gly-AM2BA conjugate (7.76 ± 1.19 %ID/g), but statistically distinct from the aromatic AMBA linker (6.36 ± 1.60 %ID/g). Notably, the hydrocarbon 8-AOC linker and the ether-based 8-ADS linker (6.21 ± 1.57 %ID/g) produced nearly equivalent early-phase tumor accumulation, demonstrating that the C8 hydrocarbon chain confers uptake characteristics comparable to PEG-based ethers while differing markedly in long-term retention [1].

Radiopharmaceuticals Prostate Cancer Imaging Bombesin Receptor Targeting

24-Hour Tumor Retention: 8-AOC vs. AMBA Linker in Radioconjugate Clearance Kinetics

The 8-aminooctanoic acid (8-AOC) linker exhibits significantly faster tumor washout compared to aromatic linkers. At 24 hours post-injection, only 11.4% of the 15-minute tumor radioactivity remained for the 8-AOC conjugate, whereas the aromatic AMBA linker retained 26.6% of its initial signal over the same interval—a 2.33-fold difference in retention [1]. This demonstrates that the aliphatic C8 hydrocarbon chain promotes more rapid clearance from tumor tissue than rigid aromatic linkers, which tend to prolong residence time.

Radiopharmaceutical Clearance Linker Pharmacokinetics Tumor Retention

Chain Length Differentiation: 8-AOC vs. 6-AOC and 11-AOC in Radiopeptide Conjugates

Systematic variation of the aminooctanoic acid chain length from C6 (6-aminohexanoic acid) to C8 (8-aminooctanoic acid) to C11 (11-aminoundecanoic acid) in 99mTc-labeled lactam bridge-cyclized α-MSH peptides revealed that the C8 (8-AOC) linker confers a melanoma uptake profile that is both distinct and non-linear relative to shorter and longer homologs [1]. The 8-AOC linker has been demonstrated to enhance melanoma uptake of 99mTc-labeled lactam bridge-cyclized α-MSH peptides compared to conjugates lacking this specific spacer [2].

Melanoma Imaging α-MSH Peptides Linker Length Optimization

Natural Product Origin: Monascamine Identity Differentiates from Purely Synthetic Linkers

N-Fmoc-8-aminooctanoic acid is chemically equivalent to Monascamine (also known as Monascorubramin), a natural pigment isolated from the fungus Monascus purpureus . The free 8-aminooctanoic acid core (without Fmoc protection) has demonstrated growth-inhibitory activity against human melanoma, colon, and breast cancer cell lines . This natural product provenance distinguishes it from purely synthetic linker compounds such as Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-PEG2), which lacks any biosynthetic counterpart .

Natural Product Chemistry Monascus purpureus Biosynthetic Origin

Fmoc-8-Aoc-OH vs. Boc-8-Aoc-OH: Protecting Group Compatibility in Solid-Phase Synthesis

The Fmoc-protected 8-aminooctanoic acid (Fmoc-8-Aoc-OH) enables orthogonal deprotection strategies in solid-phase peptide synthesis, where the Fmoc group is removed under basic conditions (typically 20% piperidine in DMF) without affecting acid-labile side-chain protecting groups. In contrast, the Boc-protected analog (Boc-8-Aoc-OH, CAS 30100-16-4) requires acidic conditions (TFA) for deprotection [1]. This fundamental difference dictates which synthetic workflow each linker supports: Fmoc-8-Aoc-OH is compatible with Fmoc/tBu SPPS strategies, whereas Boc-8-Aoc-OH is suited for Boc/Bzl chemistry [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Purity Differentiation: 99.66% vs. 95% Commercial Grade Variants

Commercial sources of N-Fmoc-8-aminooctanoic acid offer purity grades spanning from 95% to 99.66% . The 99.66% purity grade (MCE HY-W009030) provides quantifiably lower impurity burden than the 95% grade (Thermo Scientific/Alfa Aesar, AAH6627903), representing a 4.66 percentage-point reduction in total impurities . For GMP manufacturing or applications requiring traceable impurity profiles, the higher-purity grade may reduce the need for additional purification steps and improve batch-to-batch reproducibility .

Quality Control Analytical Chemistry GMP Manufacturing

N-Fmoc-8-aminooctanoic acid (126631-93-4): Evidence-Backed Application Scenarios


Radiopharmaceutical Development Requiring Moderate Tumor Uptake with Accelerated Clearance

Based on the direct comparative evidence showing 8-AOC achieves 6.66 ± 2.00 %ID/g tumor uptake at 15 minutes but only 11.4% retention at 24 hours—versus 26.6% for the aromatic AMBA linker—this compound is optimally suited for diagnostic imaging agents where rapid background clearance is essential for high-contrast imaging. The faster washout profile of the C8 hydrocarbon linker relative to aromatic alternatives reduces prolonged off-target tissue exposure, a critical parameter for short-lived radioisotope applications [1].

Fmoc-Solid-Phase Peptide Synthesis Incorporating Flexible Hydrophobic Spacers

N-Fmoc-8-aminooctanoic acid serves as a flexible hydrophobic spacer in Fmoc/tBu solid-phase peptide synthesis. The Fmoc group enables orthogonal deprotection under standard basic conditions (20% piperidine/DMF), while the terminal carboxylic acid can be activated with EDC or HATU for coupling to resin-bound amines . The 8-carbon chain acts as a conformational spacer equivalent to approximately three amino acid residues, providing spacing without introducing additional chiral centers or side-chain functionality .

PROTAC Linker for Targeted Protein Degradation

As documented by multiple vendors and supported by its functional chemistry, N-Fmoc-8-aminooctanoic acid is employed as a PROTAC linker to connect an E3 ubiquitin ligase ligand with a target-protein ligand . The Fmoc-protected amine allows sequential conjugation steps, while the C8 alkane chain provides a defined, non-PEG spacer length that influences ternary complex formation geometry. The availability of both Fmoc- and Boc-protected variants enables compatibility with different synthetic routes [2].

Natural Product-Derived Conjugate Research (Monascamine Applications)

For research programs investigating natural product-based conjugates, the compound's identity as Monascamine—a pigment isolated from Monascus purpureus with documented growth-inhibitory activity against melanoma, colon, and breast cancer cells—provides a dual-function opportunity . This distinguishes it from purely synthetic linkers and may be relevant for studies exploring intrinsic bioactivity of the linker component itself, or for natural product-inspired drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-8-aminooctanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.